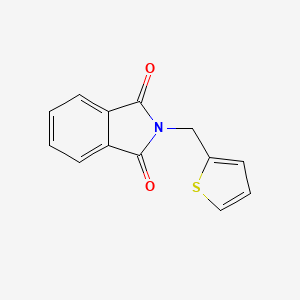
3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine;hydrobromide" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The compound likely possesses an amine group attached to a propyl chain, which is further connected to a pyrazole ring substituted with methyl groups at the 3 and 5 positions.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. One approach is the ultrasound-assisted three-component synthesis, which is an efficient method for creating complex molecules. For instance, the synthesis of 3-(5-amino-1H-pyrazol-4-yl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)indolin-2-ones was catalyzed by indium(III) chloride in water under ultrasonic irradiation, showcasing the use of water as a green solvent and the advantages of high yields and easy workup . Another study demonstrated the synthesis of 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole under solid-liquid phase transfer catalysis conditions, also assisted by ultrasound, which followed a pseudo-first-order rate law and allowed for the study of kinetic parameters .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex, with potential for various substituents and functional groups. For example, the synthesis and reactivity of 3,5-dimethyl-4-aminomethylpyrazole ligands led to the formation of water-soluble pyrazolate rhodium(I) complexes, indicating the ability of these ligands to form stable metal complexes . Similarly, palladium(II) chloride complexes with pyrazol-1-yl)propanamide derivatives have been studied, revealing insights into the coordination chemistry and supramolecular structures of these compounds .
Chemical Reactions Analysis
Pyrazole derivatives can participate in a variety of chemical reactions. The one-pot, three-component synthesis method is a notable example, allowing for the creation of complex molecules such as indolin-2-one derivatives from simple starting materials . Additionally, the synthesis of bis(pyrazol-1-yl)alkane and related ligands in a superbasic medium demonstrates the versatility of pyrazole compounds in forming flexible ligands for potential applications in coordination chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents such as alkyl or amine groups can affect properties like solubility, boiling point, and reactivity. For instance, the synthesis of tetrahydrobenzo(b)pyran derivatives using hexadecyltrimethyl ammonium bromide in aqueous media highlights the importance of solvent choice and catalysts in determining reaction conditions and product properties . The use of protecting groups in the synthesis of 2-(1,2,4-oxadiazol-3-yl)propan-2-amine hydrobromide also illustrates how modifications to the molecular structure can enhance the thermal stability of intermediates .
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis and Applications
The synthesis of heterocyclic compounds is a vital area of chemical research due to their widespread applications in pharmaceuticals, agriculture, and materials science. "3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine;hydrobromide" falls within this category, acting as a precursor or intermediate in the synthesis of various heterocyclic compounds. Heterocycles, such as pyrazoles and tetrahydrobenzo[b]pyrans, are essential for developing new drugs and materials. For instance, pyrazole derivatives exhibit a range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties, highlighting the compound's significance in medicinal chemistry (H. Kiyani, 2018; A. M. Dar & Shamsuzzaman, 2015).
Role in Environmental Remediation
Compounds like "this compound" are also explored for environmental applications, particularly in the removal of persistent organic pollutants (POPs) from water sources. Amine-functionalized sorbents, for instance, have shown promise in capturing and removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from contaminated water, demonstrating the potential of such compounds in addressing environmental challenges (M. Ateia et al., 2019).
Agricultural Applications
In agriculture, heterocyclic compounds derived from "this compound" can serve as potent agrochemicals, including herbicides, insecticides, and fungicides. Their structure-activity relationships (SAR) allow for the development of targeted molecules with specific action mechanisms, reducing harm to non-target species and increasing agricultural productivity (Y. Kaddouri et al., 2022).
Advanced Material Synthesis
The synthesis of advanced materials, such as polymers and functional materials, often relies on heterocyclic compounds as building blocks. "this compound" could be involved in creating novel materials with unique properties for use in electronics, photonics, and energy storage applications. These materials contribute to the development of sustainable technologies and the advancement of the materials science field (V. M. Chernyshev et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.BrH/c1-6-8(4-3-5-9)7(2)11-10-6;/h3-5,9H2,1-2H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOYXYYOSVOLTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCN.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

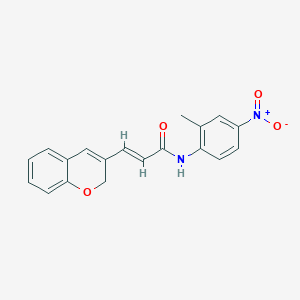
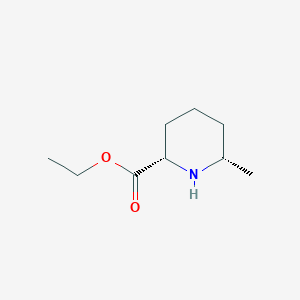
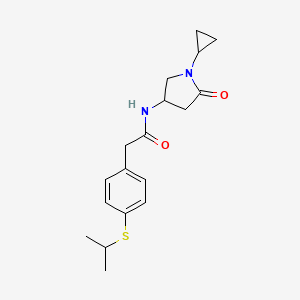
![4-butoxy-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2528787.png)
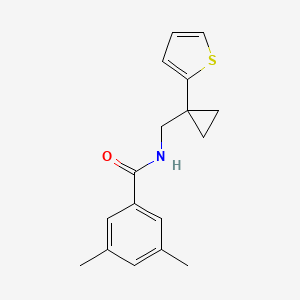
![3-Cyclopropyl-1-(1-{2-[4-(propan-2-yl)phenoxy]acetyl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2528792.png)
![3-(4-fluorobenzyl)-2-((4-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2528793.png)
![2-phenyl-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)acetamide](/img/structure/B2528795.png)

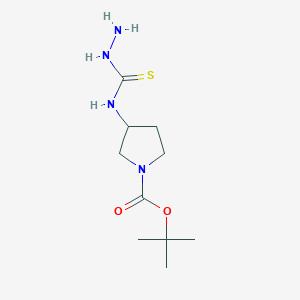


![9-(2-Furyl)-7-(trifluoromethyl)-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2528803.png)
